molecular formula C13H19N5 B8232100 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8232100
M. Wt: 245.32 g/mol
InChI Key: XRIARWQZLGCQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477600-74-1) is a pyrrolopyrimidine derivative characterized by a methyl group and a 4-methylpiperidin-3-yl substituent on the N4 position. Its molecular formula is C₁₃H₁₉N₅, with a molecular weight of 245.32 g/mol. The compound is stored at 2–8°C under inert conditions due to its sensitivity to light and moisture .

Preparation Methods

Key Synthetic Pathways

Chiral Resolution via Diastereomeric Salt Formation

The stereoselective synthesis of the (3R,4R)-configured intermediate is achieved through chiral acid-mediated resolution. In this method, racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) is treated with chiral acids such as L-tartaric acid or dibenzoyl-D-tartaric acid in solvents like ethanol or isopropanol. The diastereomeric salt of the desired (3R,4R)-enantiomer preferentially crystallizes, yielding >98% enantiomeric excess (ee) after recrystallization .

Reaction Conditions:

  • Chiral Acid: L-Tartaric acid (0.5–1.0 equiv)

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 25–30°C

  • Yield: 72–85% after recrystallization

This method is favored for its scalability and compatibility with industrial purification protocols.

Palladium-Catalyzed Debenzylation

A pivotal step in synthesizing the piperidine core involves hydrogenolytic debenzylation. N-Benzyl-protected intermediates (e.g., Formula-9) are treated with hydrogen gas (50–60 psi) in the presence of 10% palladium hydroxide on carbon. Ethanol/water (3:1) is employed to enhance catalyst activity and prevent over-reduction .

Critical Parameters:

  • Catalyst Loading: 5–10 wt%

  • Reaction Time: 24–48 hours

  • Impurity Control: Maintaining room temperature (25°C) limits dihydro impurity formation to <0.15% .

Cyclocondensation with 2-Cyanoacetyl Derivatives

The final step couples the resolved piperidine amine (Formula-6) with 2-cyanoacetyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base. This exothermic reaction requires controlled addition at 0–5°C to prevent side reactions .

Optimized Protocol:

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: THF, anhydrous

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 88–92%

Alternative Routes and Intermediate Synthesis

Boc Deprotection Using ZnBr₂

A tert-butoxycarbonyl (Boc)-protected precursor undergoes deprotection with zinc bromide in dichloromethane. This method avoids acidic conditions, preserving the pyrrolopyrimidine ring’s integrity .

Procedure:

  • Reagent: ZnBr₂ (7.0 equiv)

  • Solvent: CH₂Cl₂

  • Time: 12 hours

  • Yield: 95%

Direct Amination of 4-Chloropyrrolopyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-8) reacts with 1-benzyl-4-methylpiperidin-3-amine in dimethylformamide (DMF) using sodium hydride as a base. Subsequent debenzylation yields the target amine .

Conditions:

  • Base: NaH (1.5 equiv)

  • Temperature: 80°C

  • Yield (Two Steps): 68%

Impurity Profiling and Mitigation

Dihydro Impurity Formation

Over-hydrogenation during debenzylation generates dihydro derivatives, which are controlled by:

  • Low-Temperature Hydrogenation: 25°C vs. 50°C reduces impurity from 1.2% to 0.1% .

  • Catalyst Screening: Palladium hydroxide minimizes over-reduction compared to Pd/C .

Stereochemical Purity

Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with mobile phases of hexane/ethanol/diethylamine (80:20:0.1) achieving baseline resolution .

Industrial-Scale Considerations

Solvent Selection

  • Ether Solvents: Methyl tert-butyl ether (MTBE) replaces THF for safer large-scale reactions .

  • Aqueous Workup: Ethyl acetate/water partitioning removes polar byproducts efficiently.

Crystallization Optimization

  • Antisolvent Addition: Heptane induces crystallization, improving yield to 90% .

  • Polymorph Control: Cooling rates of 0.5°C/min ensure consistent crystal morphology .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of tofacitinib. Tofacitinib is a selective inhibitor of JAK3 and has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's structure allows for modifications that can enhance its biological activity and specificity towards different kinases.

Key Properties:

  • Molecular Formula: C13H19N5
  • Molecular Weight: 245.32 g/mol
  • Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core that is crucial for its biological activity.

Cancer Research

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study on N4-phenylsubstituted derivatives demonstrated their potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization.

Anti-inflammatory Applications

The compound's structural characteristics suggest potential anti-inflammatory properties. As a JAK inhibitor, it may modulate inflammatory pathways by inhibiting cytokine signaling involved in immune responses.

Research Insight:
Studies have shown that JAK inhibitors can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukin (IL)-6 and IL-23.

Synthesis and Structural Modifications

The synthetic pathways for producing this compound involve several steps that allow for the introduction of various substituents to enhance its pharmacological properties. The synthesis typically starts from readily available piperidine derivatives and involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine framework.

Synthetic Route Overview:

  • Start with 1-Piperidinecarboxylic acid derivatives.
  • Introduce methyl groups at specific positions.
  • Cyclocondensation with appropriate reagents to form the final structure.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is shared across multiple derivatives, but substituents at the N4 position dictate pharmacological and physicochemical properties. Key analogues include:

N4-Aryl Substituted Derivatives

  • N4-(3,4-Dichlorophenyl) analogue (Compound 5): Exhibits a molecular weight of 279.0199 g/mol and a white solid state.
  • N4-(3-Nitrophenyl) analogue (Compound 12) : The nitro group confers strong electron-withdrawing properties, which may stabilize the molecule but reduce bioavailability (melting point: 359°C) .

Piperidine and Spirocyclic Modifications

  • (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl) analogue : This spirocyclic variant demonstrated JAK1 selectivity (IC₅₀ = 8.5 nM) with a 48-fold selectivity over JAK2. The rigid spiro structure likely enhances binding specificity compared to flexible piperidine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (TLC Rf) Key Substituent
Target Compound 245.32 Not reported Not reported 4-Methylpiperidin-3-yl
N4-(4-Methoxyphenyl) (Compound 6) 241.11 Not reported 0.52 4-Methoxyphenyl
N4-(3-Nitrophenyl) (Compound 12) 256.08 359 Not reported 3-Nitrophenyl
N4-(4-Bromophenyl) (Compound 10) 289.01 Not reported 0.60 4-Bromophenyl
Spirocyclic JAK1 Inhibitor 299.33 Not reported Not reported 5-Azaspiro[2.4]heptan-7-yl

Notes:

  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, correlating with increased TLC Rf values .

Biological Activity

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477600-74-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H19N5C_{13}H_{19}N_{5}, with a molecular weight of approximately 245.32 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H19N5C_{13}H_{19}N_{5}
Molecular Weight245.32 g/mol
CAS Number477600-74-1
Purity95%

This compound has been identified as a Janus kinase (JAK) inhibitor, particularly affecting JAK3, which plays a critical role in cytokine signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring significantly influence the compound's potency and selectivity. For instance:

  • Chirality : The introduction of chiral centers in the piperidine scaffold enhances biological activity. Studies have shown that specific stereoisomers exhibit improved binding affinities to target proteins compared to their achiral counterparts .
  • Substituent Variations : Altering substituents on the pyrrolo[2,3-d]pyrimidine ring can affect the inhibitory activity against various kinases. For example, compounds with specific substitutions have demonstrated enhanced selectivity over other kinases, which is crucial for minimizing off-target effects .

Biological Activity Data

Recent studies have provided quantitative insights into the biological activity of this compound:

Activity TypeIC50 Value (nM)Target
JAK3 Inhibition41Janus Kinase 3
HDM2-p53 PPI Inhibition169HDM2-p53 Protein-Protein Interaction
CDPK1 Inhibition50Calcium-Dependent Protein Kinase 1

Case Studies

  • Tofacitinib Synthesis : this compound is an important intermediate in the synthesis of tofacitinib, a well-known JAK inhibitor used in clinical settings . The compound's ability to modulate immune responses makes it vital for developing therapies targeting inflammatory diseases.
  • Inhibitory Activity Against Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promise in combating malaria . The modifications made to the core structure were instrumental in enhancing efficacy against this parasite.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and ensuring purity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with methyl-substituted piperidine amines under reflux conditions (e.g., using POCl₃ as a chlorinating agent) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and confirm purity >95% via reverse-phase C18 columns. NMR (¹H/¹³C) and HRMS are critical for structural validation .

Q. How can spectroscopic techniques characterize this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 8.0–8.4 ppm for pyrrolopyrimidine) and methyl groups (δ 1.5–3.0 ppm for piperidine and N-methyl) .
  • HRMS : Confirm molecular weight (C₁₃H₁₉N₅: 245.32 g/mol) with <2 ppm error .
  • IR : Detect N-H stretches (~3100 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What storage conditions are optimal for maintaining stability?

  • Store at 2–8°C in a dark, airtight container under inert gas (e.g., N₂). Avoid exposure to moisture to prevent hydrolysis of the pyrrolopyrimidine core .

Advanced Research Questions

Q. How is kinase selectivity evaluated for this compound, and what are key findings?

  • Methods : Perform kinase profiling assays (e.g., radiometric or fluorescence-based) against a panel of 50+ kinases. Use JAK1/JAK2 enzymatic assays (IC₅₀ determination) .
  • Results : The compound shows JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2. Activity against calcium-dependent kinases (CpCDPK1/TgCDPK1) is also observed, suggesting off-target effects require further study .

Q. What strategies are used to optimize pharmacokinetic properties during lead development?

  • ADME Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays). For this compound, moderate clearance (15 mL/min/kg) and >90% plasma binding were reported .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risk (IC₅₀ >10 µM is desirable) .

Q. How do in vivo efficacy models validate therapeutic potential?

  • Collagen-Induced Arthritis (CIA) : Administer 10 mg/kg/day orally in mice; measure paw swelling reduction and cytokine levels (IL-6/TNF-α) .
  • Adjuvant-Induced Arthritis (AIA) : Rat models show dose-dependent inhibition of joint inflammation at 5–20 mg/kg .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Case Study : In vitro IC₅₀ values may not predict in vivo efficacy due to bioavailability differences. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC) with target engagement. For example, 80% JAK1 inhibition in vivo requires AUC₀–24h >2000 ng·h/mL .

Q. Methodological Challenges and Solutions

Q. What computational tools aid in structure-activity relationship (SAR) analysis?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with JAK1’s ATP-binding pocket. The methylpiperidine moiety enhances binding via hydrophobic contacts with Leu959 and Val889 .
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing methyl with cyclopropyl) .

Q. How is stereochemical purity confirmed during synthesis?

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane:isopropanol = 90:10) to resolve (3R,4R) and (3S,4S) enantiomers .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm absolute configuration (e.g., CCDC deposition for analogs) .

Q. What toxicity screening is essential for preclinical development?

  • hERG Assays : Measure IKr channel inhibition (IC₅₀ >30 µM recommended).
  • CYP Inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions .

Properties

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIARWQZLGCQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the product from Method B (0.7 grams, 2.19 mmol) dissolved in 15 mL of ethanol was added 1.5 mL of 2 N hydrochloric acid and the reaction mixture degassed by nitrogen purge. To the reaction mixture was then added 0.5 grams of 20% palladium hydroxide on carbon (50% water) (Aldrich) and the resulting mixture shaken (Parr-Shaker) under a 50 psi atmosphere of hydrogen at room temperature for 2 days. The Celite filtered reaction mixture was concentrated to dryness in vacuo and the residue purified by flash chromatography (silica; 5% methanol in dichoromethane) affording 0.48 grams (90%) of the title compound. LRMS: 246.1 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To the product from Method G (0.7 grams, 2.19 mmol) dissolved in 15 mL of ethanol was added 0.5 grams of 20% palladium hydroxide on carbon (50% water) (Aldrich) and the resulting mixture agitated (Parr-Shaker) under an atmosphere of hydrogen (50 psi) at room temperature for 2 days. The Celite filtered reaction mixture was concentrated to dryness in vacuo and the residue purified by flash chromatography (silica; 5% methanol in dichoromethane) affording 0.48 grams (90%) of the title compound. LRMS: 246.1 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.